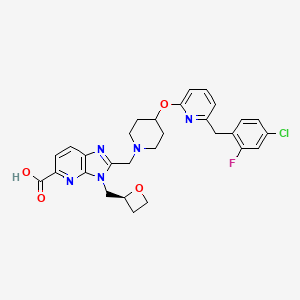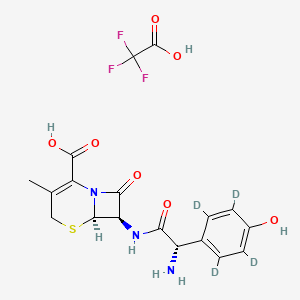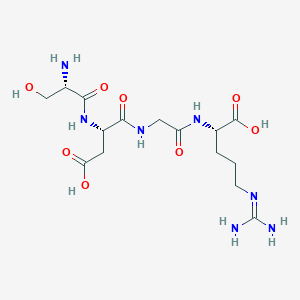
H-Ser-Asp-Gly-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ser-Asp-Gly-Arg-OH, also known as Gly-Arg-Gly-Asp-Ser, is a peptide sequence that plays a crucial role in cell adhesion. This sequence is identical to the cell-binding region of fibronectin, a high-molecular-weight glycoprotein found in the extracellular matrix. The Arg-Gly-Asp (RGD) region within this peptide is essential for facilitating cell-adhesive activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Asp-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency, often achieving purities greater than 95% .
Análisis De Reacciones Químicas
Types of Reactions
H-Ser-Asp-Gly-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, activated by coupling agents like HBTU.
Major Products
The major products formed from these reactions include modified peptides with altered stability, binding affinity, and biological activity .
Aplicaciones Científicas De Investigación
H-Ser-Asp-Gly-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated cell attachment.
Mecanismo De Acción
H-Ser-Asp-Gly-Arg-OH exerts its effects primarily through interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The RGD sequence within the peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell migration, proliferation, and survival . The nitric oxide pathway is also involved in the vasorelaxant effects of RGD-containing peptides .
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with a similar sequence, used in similar applications.
Cyclo (Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with enhanced stability and binding affinity.
Gly-Pro-Arg-Pro: A peptide with different biological activities.
Uniqueness
H-Ser-Asp-Gly-Arg-OH is unique due to its specific sequence that mimics the cell-binding region of fibronectin, making it highly effective in promoting cell adhesion. Its versatility in various applications, from basic research to industrial use, highlights its significance .
Propiedades
Fórmula molecular |
C15H27N7O8 |
|---|---|
Peso molecular |
433.42 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H27N7O8/c16-7(6-23)12(27)22-9(4-11(25)26)13(28)20-5-10(24)21-8(14(29)30)2-1-3-19-15(17)18/h7-9,23H,1-6,16H2,(H,20,28)(H,21,24)(H,22,27)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
Clave InChI |
OAZJMLAWHVYYEZ-CIUDSAMLSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
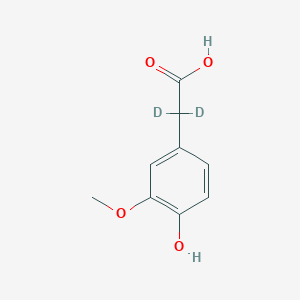
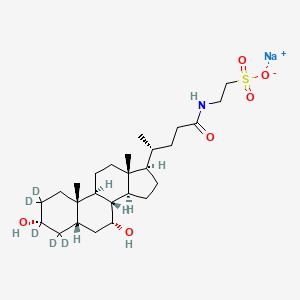

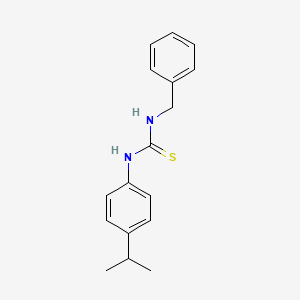
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


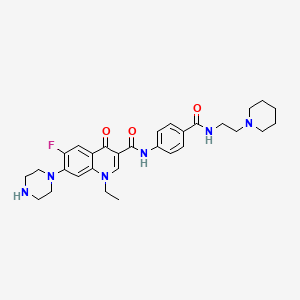
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
